molecular formula C10H9FN2O B8228399 7-Fluoro-5-methoxyquinolin-3-amine

7-Fluoro-5-methoxyquinolin-3-amine

Cat. No.: B8228399
M. Wt: 192.19 g/mol
InChI Key: FLLSVLZBDRXFFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-5-methoxyquinolin-3-amine typically involves the nucleophilic substitution of a fluorine atom on a quinoline ring. One common method includes the reaction of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at low temperatures (218–240 K), resulting in a mixture of 5-methoxy-7-fluoroquinoline and 5-fluoro-7-methoxyquinoline .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-5-methoxyquinolin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Fluoro-5-methoxyquinolin-3-amine is not fully elucidated, but it is believed to involve interactions with bacterial enzymes such as DNA gyrase and topoisomerase IV. These interactions stabilize a covalent enzyme-DNA complex, leading to the cleavage of DNA strands and subsequent bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .

Properties

IUPAC Name

7-fluoro-5-methoxyquinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-14-10-3-6(11)2-9-8(10)4-7(12)5-13-9/h2-5H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLSVLZBDRXFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=C(C=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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